molecular formula C24H29F3O5S B122915 Fluticasone acetate CAS No. 80474-24-4

Fluticasone acetate

货号: B122915
CAS 编号: 80474-24-4
分子量: 486.5 g/mol
InChI 键: ODNKIHMUIGPTII-OSNGSNEUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fluticasone acetate is a synthetic glucocorticoid used primarily for its potent anti-inflammatory properties. It is commonly employed in the treatment of various inflammatory conditions, including asthma, allergic rhinitis, and dermatological disorders. This compound is available in multiple forms, such as inhalers, nasal sprays, and topical applications .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of fluticasone acetate involves multiple steps, starting from the basic steroid structure. The process typically includes fluorination, esterification, and thioester formation. Key reagents used in the synthesis include fluorinating agents, acetic anhydride, and sulfur-containing compounds .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-efficiency reactors, stringent quality control measures, and advanced purification techniques to ensure the final product’s purity and efficacy .

化学反应分析

Key Reaction Steps

  • Oxidative Cleavage of Flumethasone

    • Reactants : Flumethasone, periodic acid (HIO₄)

    • Conditions : Tetrahydrofuran (THF), 0–20°C, 2 hours .

    • Product : Hydroxy acid intermediate (Compound I).

    • Yield : ~99% with 98% purity after recrystallization .

  • Thiocarboxylic Acid Formation

    • Reactants : Hydroxy acid intermediate, N,N’-carbonyldiimidazole (CDI), hydrogen sulfide (H₂S).

    • Conditions : Dimethylformamide (DMF), room temperature .

    • Product : Thiocarboxylic acid derivative (Compound 8).

  • Esterification

    • Reactants : Thiocarboxylic acid, acetyl chloride (for acetate group).

    • Conditions : Triethylamine (TEA), dichloromethane (DCM), 0–5°C .

    • Product : Acetylated intermediate (Compound 9).

  • Fluorodecarboxylation

    • Reactants : Intermediate ester, xenon difluoride (XeF₂).

    • Conditions : Acetonitrile, -10°C to 20°C, 48 hours .

    • Product : Fluticasone acetate.

    • Yield : ~10% (two-step process) .

Fluorination Reactions

  • Electrophilic Fluorination : Introduces fluorine at the 6α-position using agents like Selectfluor® .

  • Halogen Exchange : Substitution of chlorine with fluorine using silver fluoride (AgF) .

Esterification and Protection

  • Acetylation : The 17α-hydroxyl group is acetylated using acetyl chloride, forming the acetate ester .

  • Protection Strategies : Tert-butyl esters and trifluoroacetyl groups are used to protect reactive sites during synthesis .

Side Reactions and Impurities

Synthetic pathways often generate impurities, which are rigorously characterized for quality control. Examples include:

Common Impurities

ImpurityFormation PathwayKey Reagents
EP-ZBThiocarboxylation of Compound IN,N-dimethyl thiocarbonyl chloride, NaI
EP-ZGCondensation of acetylated intermediatesTriethylamine, 4-dimethylaminopyridine (DMAP)

Mitigation Strategies

  • Chromatographic Purification : Silica gel column chromatography eluted with ethyl acetate/hexane mixtures .

  • Crystallization : Ethanol recrystallization improves purity to >99% .

Reaction Conditions and Optimization

StepReagents/CatalystsTemperatureYield
Oxidative CleavageHIO₄, H₂O0–20°C99%
ThiocarboxylationCDI, H₂SRT95%
FluorodecarboxylationXeF₂, NaHCO₃-10–20°C10%

Structural Influences on Reactivity

  • Trifluorinated Groups : Enhance metabolic stability and glucocorticoid receptor affinity .

  • Ester Linkages : The acetate group at C-17 increases lipophilicity, affecting bioavailability .

Mechanistic Insights

  • Glucocorticoid Receptor Binding : The 6α,9α-difluoro and 11β-hydroxy groups are critical for receptor activation .

  • Metabolic Inertness : Resistance to CYP3A4-mediated hydrolysis due to the fluoromethyl thioester group .

科学研究应用

Respiratory Conditions

Asthma Management
Fluticasone acetate is primarily indicated for the management of asthma. It is often administered via inhalers or nebulizers, providing effective prophylaxis against asthma attacks by reducing airway inflammation. Studies have shown that fluticasone propionate, a related compound, significantly improves lung function and reduces the frequency of exacerbations in asthmatic patients .

Chronic Obstructive Pulmonary Disease (COPD)
In COPD, fluticasone is used in combination with long-acting beta-agonists (LABAs) to enhance bronchodilation and reduce inflammation. Evidence indicates that such combinations improve health-related quality of life and reduce hospitalizations due to exacerbations .

Allergic Rhinitis
Fluticasone propionate nasal spray has been approved for treating both seasonal and perennial allergic rhinitis. Its efficacy in alleviating symptoms like nasal congestion, sneezing, and itching is well-documented. A recent FDA approval expanded its use to chronic rhinosinusitis without nasal polyps, utilizing a novel drug-device combination that targets sinonasal regions more effectively .

Dermatological Applications

This compound is also used topically for treating corticosteroid-responsive dermatoses. Clinical studies demonstrate its effectiveness in managing conditions such as eczema and psoriasis, with a favorable safety profile. The compound's mechanism involves inhibiting inflammatory mediators and promoting vasoconstriction at the site of application .

Ocular Applications

Recent research has explored the use of this compound implants for treating ocular conditions such as macular edema secondary to retinal vein occlusion. A study presented at the ARVO conference found that patients receiving fluticasone implants showed significant improvements in visual acuity and central retinal thickness over time, indicating its potential as a safe and effective treatment option .

Study Condition Outcome Follow-Up Duration
Kothari et al., 2021Macular EdemaVisual acuity improved from 0.39 to 0.26 (P = .02)6 months
Kothari et al., 2021Macular EdemaCentral retinal thickness decreased from 412 mm to 302 mm (P = .01)6 months

Pharmacological Mechanism

This compound acts primarily through glucocorticoid receptor agonism, leading to the inhibition of pro-inflammatory cytokines and mediators such as nuclear factor kappa B (NF-kB). This mechanism underlies its effectiveness across various applications, including respiratory and dermatological conditions .

Safety Profile

This compound has a well-established safety profile with low incidences of adverse effects when used as directed. Common side effects include localized irritation at application sites and potential systemic effects with prolonged use . A study comparing fluticasone with terfenadine found no significant nasal mucosal atrophy after one year of treatment, indicating its relative safety for long-term use .

作用机制

Fluticasone acetate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation of anti-inflammatory genes and the suppression of pro-inflammatory genes. The compound inhibits the release of inflammatory mediators such as cytokines, histamines, and leukotrienes, thereby reducing inflammation and immune responses .

相似化合物的比较

  • Fluticasone propionate
  • Fluticasone furoate
  • Budesonide
  • Mometasone furoate

Comparison: Fluticasone acetate is unique due to its high potency and specific receptor affinity. Compared to fluticasone propionate and fluticasone furoate, this compound has a slightly different pharmacokinetic profile, offering distinct advantages in certain therapeutic applications. Budesonide and mometasone furoate are also potent glucocorticoids but differ in their chemical structure and receptor binding characteristics, which can influence their efficacy and side effect profiles .

生物活性

Fluticasone acetate is a synthetic corticosteroid widely used in the treatment of various inflammatory conditions, particularly asthma and allergic rhinitis. Its biological activity is primarily mediated through its potent glucocorticoid receptor agonism, leading to significant anti-inflammatory effects. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile, supported by relevant data and case studies.

This compound exerts its effects by binding to glucocorticoid receptors in target tissues, which leads to the modulation of gene expression involved in inflammation. The primary actions include:

  • Inhibition of Inflammatory Mediators : Fluticasone inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
  • Suppression of Eosinophil Activity : It effectively decreases eosinophil infiltration and activation in the airways, which is crucial for managing asthma and allergic conditions .
  • Vasoconstriction : Topical application leads to localized vasoconstriction, reducing redness and swelling associated with inflammatory responses .

Pharmacokinetics

This compound has distinct pharmacokinetic properties that influence its therapeutic use:

  • Absorption : Following inhalation or intranasal administration, fluticasone is rapidly absorbed. However, systemic absorption is limited due to extensive first-pass metabolism in the liver.
  • Half-Life : The elimination half-life ranges from 7.8 to 14.4 hours depending on the route of administration . This extended half-life allows for less frequent dosing while maintaining therapeutic levels.
  • Clearance : The drug is primarily cleared via hepatic metabolism through cytochrome P450 enzymes, particularly CYP3A4 .

Clinical Efficacy

Numerous studies have demonstrated the efficacy of this compound in treating respiratory conditions:

  • Asthma Control : A double-blind study showed that patients receiving fluticasone experienced significant improvements in lung function and symptom control compared to placebo .
  • Allergic Rhinitis : In a randomized trial involving 610 patients with seasonal allergic rhinitis, fluticasone nasal spray significantly improved total nasal symptom scores (TNSS) compared to placebo and was well tolerated .

Table 1: Clinical Efficacy Data

Study TypeConditionTreatment GroupOutcome MeasureResults
Double-blind trialAsthmaFluticasone vs. placeboLung functionSignificant improvement (p < 0.01)
Randomized controlled trialAllergic RhinitisFluticasone nasal sprayTNSS28.4% improvement vs. placebo

Safety Profile

While this compound is generally considered safe when used as directed, it is associated with potential systemic effects due to its glucocorticoid activity:

  • Adrenal Suppression : A case study highlighted a child who developed acute adrenal crisis after prolonged use of inhaled fluticasone at therapeutic doses . This underscores the need for careful monitoring and dose adjustments.
  • Systemic Effects : Higher lipophilicity may lead to greater accumulation in peripheral tissues and increased risk of systemic side effects compared to other corticosteroids like budesonide .

Table 2: Safety Considerations

Adverse EffectDescription
Adrenal SuppressionRisk increases with prolonged use; monitor cortisol levels
Local IrritationPossible irritation at the site of administration
Systemic EffectsPotential for weight gain, osteoporosis with long-term use

Case Studies

  • Acute Adrenal Crisis : A notable case involved a 7-year-old asthmatic child who presented with severe adrenal suppression after long-term use of inhaled fluticasone. The child showed undetectable cortisol levels and minimal ACTH response, emphasizing the importance of using the lowest effective dose .
  • Efficacy in Allergic Rhinitis : Another study demonstrated that patients using a combination of azelastine and fluticasone nasal spray reported significantly improved symptoms compared to those using either agent alone, highlighting fluticasone's role in enhancing therapeutic outcomes in allergic conditions .

属性

IUPAC Name

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29F3O5S/c1-12-7-15-16-9-18(26)17-8-14(29)5-6-21(17,3)23(16,27)19(30)10-22(15,4)24(12,32-13(2)28)20(31)33-11-25/h5-6,8,12,15-16,18-19,30H,7,9-11H2,1-4H3/t12-,15+,16+,18+,19+,21+,22+,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNKIHMUIGPTII-OSNGSNEUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCF)OC(=O)C)C)O)F)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)SCF)OC(=O)C)C)O)F)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29F3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10230351
Record name Fluticasone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10230351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80474-24-4
Record name Fluticasone acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80474-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluticasone acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080474244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluticasone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10230351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fluticasone 17-Acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUTICASONE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BIA3ZKX8V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluticasone acetate
Reactant of Route 2
Reactant of Route 2
Fluticasone acetate
Reactant of Route 3
Reactant of Route 3
Fluticasone acetate
Reactant of Route 4
Fluticasone acetate
Reactant of Route 5
Fluticasone acetate
Reactant of Route 6
Reactant of Route 6
Fluticasone acetate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。